molecular formula C18H13N3O2 B8046086 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one

7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one

Cat. No.: B8046086
M. Wt: 303.3 g/mol
InChI Key: MCXLJDCAKIJWNW-UHFFFAOYSA-N
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Description

7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one is a heterocyclic compound that features a chromenone core substituted with a phenyl group and a 4-methyltriazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one typically involves a multi-step process One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as copper(I) salts to facilitate the cycloaddition .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the chromenone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or triazole moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and dipole-dipole interactions, which can inhibit or activate biological pathways . The chromenone core also contributes to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Uniqueness: 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one is unique due to the combination of the chromenone core and the 4-methyltriazolyl group This structure imparts specific chemical and biological properties that are not observed in other triazole derivatives

Properties

IUPAC Name

7-(4-methyltriazol-1-yl)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-12-11-21(20-19-12)15-8-7-14-9-16(13-5-3-2-4-6-13)18(22)23-17(14)10-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXLJDCAKIJWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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